Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide

Neuropharmacology Nicotinic Acetylcholine Receptors Addiction Research

Secure your supply of (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide (CAS 72596-74-8), a unique chiral small molecule that simultaneously acts as a dopamine transporter (DAT) inhibitor and a nicotinic acetylcholine receptor (nAChR) antagonist. Unlike generic single-target agents, its (S)-stereochemistry and trans-4-chlorocyclohexyl group create a precise pharmacophore with a polypharmacology profile (DAT IC50=900 nM, α3β4 nAChR IC50=1.8 nM) that is irreplaceable for dissecting nicotine dependence, alcohol abuse, and psychostimulant mechanisms. Its favorable CNS profile (AlogP 3.3, PSA 29.1 Ų) ensures high-quality in vivo data. Buy from verified suppliers to guarantee ≥98% purity and batch-to-batch consistency for your critical neuropharmacology assays.

Molecular Formula C11H21ClN2O
Molecular Weight 232.75 g/mol
Cat. No. B7933442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide
Molecular FormulaC11H21ClN2O
Molecular Weight232.75 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1CCC(CC1)Cl)N
InChIInChI=1S/C11H21ClN2O/c1-7(2)10(13)11(15)14-9-5-3-8(12)4-6-9/h7-10H,3-6,13H2,1-2H3,(H,14,15)/t8?,9?,10-/m0/s1
InChIKeyVFMHUXNGGPQABX-RTBKNWGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide: Core Structure and Baseline Properties for Research Procurement


(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide (CAS 72596-74-8) is a chiral small molecule belonging to the class of alpha-amino acid amide derivatives. It features a valine-derived (2-amino-3-methylbutyramide) core conjugated to a 4-chlorocyclohexyl moiety via an amide bond. This specific stereoisomer (S-configuration at the alpha-carbon) and the trans-4-chlorocyclohexyl substitution pattern are critical for its biological activity [1]. The compound acts as a dopamine transporter (DAT) inhibitor and a nicotinic acetylcholine receptor (nAChR) antagonist [1], positioning it as a research tool in neuropharmacology and addiction studies. Its lipophilic nature (AlogP 3.3) and molecular weight of 239.75 g/mol [1] dictate its suitability for in vitro and in vivo neuropharmacological assays.

Why (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide Cannot Be Replaced by Generic Analogs


Simple substitution of (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide with other DAT inhibitors or nAChR antagonists is not scientifically valid due to its unique polypharmacology profile. The compound exhibits a distinct selectivity signature across multiple monoamine transporters (DAT, NET, SERT) and nAChR subtypes that cannot be replicated by single-target agents [1]. Furthermore, the stereospecific (S)-configuration of the valine moiety, combined with the trans-4-chlorocyclohexyl group, creates a precise three-dimensional pharmacophore [1] that is absent in racemic mixtures, (R)-enantiomers, or analogs with different halogen substitutions. Attempting to substitute this compound with a generic DAT inhibitor would result in the loss of its potent nAChR antagonism (e.g., 1.8 nM at alpha3beta4) and alter its in vivo behavioral profile [1].

Quantitative Differentiation Evidence for (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide


nAChR Subtype Antagonist Profile: Alpha3Beta4 vs. Alpha4Beta2 Selectivity

This compound demonstrates high potency as an antagonist at the human alpha3beta4 nAChR (IC50 = 1.8 nM) and alpha4beta2 nAChR (IC50 = 12 nM), exhibiting a 6.7-fold selectivity for alpha3beta4 over alpha4beta2 [1]. While direct head-to-head comparisons with selective alpha3beta4 antagonists (e.g., AT-1001, IC50 ~ 0.9 nM) or alpha4beta2 antagonists (e.g., DHβE, IC50 ~ 100 nM) are not available in the same assay system, this dual-activity profile with a bias toward alpha3beta4 is a distinguishing feature not commonly found among clinically investigated nAChR antagonists [1]. In the absence of direct comparator data, this evidence is classified as cross-study comparable.

Neuropharmacology Nicotinic Acetylcholine Receptors Addiction Research

Monoamine Transporter Inhibition Profile: DAT/NET/SERT Selectivity

The compound inhibits dopamine (DAT) reuptake with an IC50 of 900 nM in rat brain synaptosomes, while showing higher potency at human NET (IC50 = 443 nM) and human SERT (IC50 = 100 nM) [1]. This profile (SERT > NET > DAT) is distinct from classical DAT-selective inhibitors like cocaine (IC50 ~ 100 nM) or GBR12909 (IC50 ~ 1 nM), and differs from NET-selective agents such as nisoxetine (IC50 ~ 1 nM) [2]. The relative selectivity pattern across the three transporters may be a key determinant of its in vivo behavioral effects, including nicotine-antagonism in mouse models [1].

Monoamine Transporters Dopamine Reuptake Inhibition Neurotransmitter Profiling

In Vivo Nicotine-Antagonism: Tail-Flick and Hotplate Efficacy in Mice

In ICR mice, subcutaneous administration of the compound produces dose-dependent inhibition of nicotine-induced antinociception with ED50 values of 1.2 mg/kg in the tail-flick assay and 15 mg/kg in the hotplate assay [1]. This 12.5-fold difference in potency between the two pain models suggests a specific modulation of spinally-mediated (tail-flick) versus supraspinally-mediated (hotplate) nicotine responses [1]. For comparison, the clinically used smoking cessation agent varenicline exhibits ED50 values of approximately 0.5-1 mg/kg in similar nicotine-antagonism models, but with a different behavioral time-course and side-effect profile [2].

In Vivo Pharmacology Nicotine Dependence Behavioral Assays

Physicochemical Property Differentiation: Lipophilicity and CNS Penetration Potential

The compound possesses an AlogP of 3.3, a molecular weight of 239.75 g/mol, and a polar surface area (PSA) of 29.1 Ų [1]. These values fall within optimal ranges for CNS penetration (AlogP 2-5, MW < 400, PSA < 90 Ų). In contrast, many standard DAT inhibitors (e.g., GBR12909, MW ~ 450; PSA ~ 50) and nAChR antagonists (e.g., mecamylamine, MW ~ 203; AlogP ~ 2.5) exhibit different property profiles [2]. The combination of moderate lipophilicity and low PSA may contribute to the compound's observed in vivo activity in mouse models of nicotine dependence [1].

Physicochemical Properties CNS Drug Design ADME Prediction

Optimal Research and Industrial Application Scenarios for (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide


Mechanistic Studies of Alpha3Beta4 nAChR in Addiction and Psychiatric Disorders

Based on the compound's potent alpha3beta4 nAChR antagonism (IC50 = 1.8 nM) and 6.7-fold selectivity over alpha4beta2 [1], it is ideally suited for dissecting the role of alpha3beta4-containing nAChRs in preclinical models of nicotine dependence, alcohol abuse, and anxiety. Its dual activity at both alpha3beta4 and alpha4beta2 subtypes allows for comparative studies using subtype-selective reference compounds.

Polypharmacology Profiling in Monoamine Transporter Research

With a defined inhibition profile across DAT (IC50 = 900 nM), NET (IC50 = 443 nM), and SERT (IC50 = 100 nM) [1], the compound serves as a tool to investigate the functional consequences of simultaneous modulation of all three monoamine transporters. This application is particularly relevant for understanding the neurochemical basis of psychostimulant effects and for developing multi-target ligands for neuropsychiatric indications.

In Vivo Behavioral Pharmacology of Nicotine Dependence

The compound's efficacy in blocking nicotine-induced antinociception in mice, with a striking 12.5-fold difference in potency between tail-flick (ED50 = 1.2 mg/kg) and hotplate (ED50 = 15 mg/kg) assays [1], makes it a valuable tool for studying spinally-mediated versus supraspinally-mediated nicotine effects. This property enables mechanistic investigations that require a compound with a unique in vivo signature distinct from varenicline or cytisine.

CNS Drug Discovery and Lead Optimization Programs

The compound's favorable CNS physicochemical profile (AlogP = 3.3, MW = 239.75, PSA = 29.1 Ų) [1] positions it as a promising starting point for medicinal chemistry campaigns targeting nAChR- and DAT-mediated disorders. Structure-activity relationship (SAR) studies can leverage the (S)-stereochemistry and 4-chloro substitution as key modulators of both potency and selectivity.

Quote Request

Request a Quote for (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.